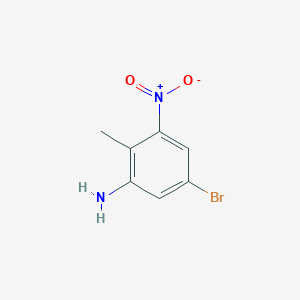

5-Bromo-2-methyl-3-nitroaniline

Description

Contextual Significance in Organic Synthesis

The significance of 5-Bromo-2-methyl-3-nitroaniline in organic synthesis stems from the distinct reactivity of its functional groups. The nitro group, being strongly electron-withdrawing, can be readily reduced to an amine, which is a cornerstone transformation in the synthesis of many biologically active compounds. The bromine atom can participate in a wide array of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the amino group can be diazotized to introduce other functionalities. core.ac.ukgoogle.com

A typical synthesis of this compound itself involves a multi-step process, often starting from a substituted benzene (B151609) derivative. For instance, one documented method begins with 5-bromo-2-methyl-1,3-dinitrobenzene, which is then selectively reduced to yield the target molecule. googleapis.com Another approach involves the nitration and subsequent bromination of a suitable aniline (B41778) precursor. googleapis.com

The strategic positioning of the substituents on the aniline ring plays a crucial role in directing subsequent reactions, a fundamental concept in aromatic chemistry. The interplay of the activating amino group and the deactivating nitro group, along with the steric influence of the methyl group, allows for regioselective modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 864550-40-3 |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| Boiling Point | 348.0±37.0 °C (Predicted) |

| pKa | 1.08±0.10 (Predicted) |

| Density | 1.698 g/cm³ |

This table is interactive. You can sort and filter the data.

Research Landscape and Emerging Areas

The research landscape for this compound is expanding, with its application being noted in the synthesis of high-value molecules such as kinase inhibitors and other bioactive heterocyclic compounds. These areas represent the forefront of medicinal chemistry and drug discovery.

Synthesis of Bioactive Heterocycles:

A significant area of research involving this compound is its use as a precursor for the synthesis of complex heterocyclic systems. For example, it has been employed in the preparation of 1H-indazole derivatives. google.com Indazoles are a class of heterocyclic compounds known for their wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. google.com In one patented method, this compound is treated with sodium nitrite (B80452) in glacial acetic acid to facilitate the formation of a 6-bromo-4-nitro-1H-indazole, a key intermediate for further elaboration. google.com

Application in Kinase Inhibitor Synthesis:

The development of kinase inhibitors is a major focus in the fight against cancer and other diseases. This compound has been identified as a building block in the synthesis of potential kinase inhibitors. googleapis.comgoogle.com For instance, it has been used in the context of preparing inhibitors for KRAS G12C, a mutated protein implicated in several cancers. googleapis.com The synthesis of such inhibitors often involves the initial reduction of the nitro group of this compound to the corresponding diamine, which then undergoes further reactions to construct the final inhibitor scaffold.

Use in Natural Product Synthesis:

The utility of this compound extends to the challenging field of natural product synthesis. A doctoral thesis details its use in the synthesis of fragments of complex natural products. core.ac.uk In this work, the amino group of this compound was diazotized with sodium nitrite in a mixture of sulfuric acid and water as a key step in the synthetic route. core.ac.uk

Table 2: Selected Research Applications of this compound

| Application Area | Synthetic Transformation | Resulting Scaffold/Compound Type |

|---|---|---|

| Medicinal Chemistry | Diazotization and cyclization | 6-Bromo-4-nitro-1H-indazole |

| Kinase Inhibitors | Reduction of nitro group and subsequent coupling | Precursor to KRAS G12C inhibitors |

| Natural Product Synthesis | Diazotization and further modification | Synthetic fragments of complex natural products |

This table is interactive. You can sort and filter the data.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-methyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKFCQHMHNKVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596291 | |

| Record name | 5-Bromo-2-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864550-40-3 | |

| Record name | 5-Bromo-2-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methyl-3-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for 5 Bromo 2 Methyl 3 Nitroaniline

Established Synthetic Pathways

The synthesis of 5-Bromo-2-methyl-3-nitroaniline is not commonly detailed in readily available literature, necessitating a logical design of synthetic routes based on the known reactivity of substituted anilines and benzenes. A plausible and established approach involves a multi-step sequence starting from a simpler, commercially available precursor such as 2-methylaniline (o-toluidine) or a related substituted aniline (B41778). The key transformations in such a sequence are nitration, halogenation, and potentially the reduction of a nitro group if the synthesis starts from a dinitro compound.

Nitration Strategies for Precursor Synthesis

Nitration is a fundamental electrophilic aromatic substitution reaction for introducing a nitro group (-NO2) onto an aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. evitachem.com The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the ring.

In a potential synthesis of this compound starting from 2-methylaniline, direct nitration would likely lead to a mixture of isomers. The amino group (-NH2) is a strong activating and ortho-, para-director, while the methyl group (-CH3) is a weaker activating and ortho-, para-director. To control the regioselectivity and prevent unwanted oxidation of the amino group, it is common practice to first protect the amino group, for example, by acetylation to form an acetamido group (-NHCOCH3). This protecting group is still an ortho-, para-director but is less activating than the amino group, offering better control over the reaction.

A plausible synthetic sequence could, therefore, begin with the nitration of a protected form of o-toluidine. For instance, the nitration of N-acetyl-2-methylaniline would be expected to yield a mixture of nitro-isomers. The directing effects of the acetamido and methyl groups would need to be carefully considered to favor the formation of the desired 3-nitro intermediate.

A similar strategy is seen in the synthesis of the related compound, 5-Bromo-3-methyl-2-nitroaniline, which commences with the nitration of 3-methylaniline. google.com

Table 1: Common Nitration Conditions

| Reagents | Typical Conditions |

|---|---|

| Conc. HNO3, Conc. H2SO4 | 0°C to room temperature |

Halogenation Techniques for Bromine Incorporation

The introduction of a bromine atom onto the aromatic ring is another key electrophilic aromatic substitution. Common brominating agents include molecular bromine (Br2) in the presence of a Lewis acid catalyst (like FeBr3) or in a solvent such as acetic acid. N-Bromosuccinimide (NBS) is also a widely used reagent for bromination, particularly when milder conditions are required.

The position of bromination is also governed by the directing effects of the existing substituents. In a synthetic route where 2-methyl-3-nitroaniline (B147196) is a precursor, the amino group would strongly direct the incoming electrophile to the positions ortho and para to it (positions 4 and 6). The nitro group is a deactivating and meta-director, while the methyl group is an activating ortho-, para-director. The powerful activating and directing effect of the amino group would likely dominate, leading to bromination at the 5-position (para to the amino group).

For example, the synthesis of 5-Bromo-3-methyl-2-nitroaniline involves the bromination of 3-methyl-2-nitroaniline (B108021) using bromine or NBS. google.com

Table 2: Common Bromination Reagents

| Reagent | Catalyst/Solvent |

|---|---|

| Bromine (Br2) | FeBr3 or Acetic Acid |

Alkylation Reactions for Methyl Group Installation

While less common for this specific target due to the availability of methylated anilines, the introduction of a methyl group can be achieved through Friedel-Crafts alkylation. This reaction involves an alkyl halide (e.g., methyl chloride) and a strong Lewis acid catalyst (e.g., AlCl3). However, Friedel-Crafts reactions have several limitations, including the possibility of over-alkylation and rearrangements of the alkyl group. Furthermore, these reactions are generally not effective on strongly deactivated rings, such as those containing a nitro group. Therefore, this method is not a preferred pathway for the synthesis of this compound if a nitro group is already present.

A more likely scenario is starting the synthesis with a commercially available methylated precursor like o-toluidine.

Reduction of Nitro Groups to Amines in Synthetic Sequences

The reduction of a nitro group to a primary amine is a crucial transformation in the synthesis of anilines. researchgate.net This step is often performed towards the end of a synthetic sequence. A variety of reducing agents can be employed, and the choice depends on the presence of other functional groups in the molecule.

For a substrate like this compound, a key consideration is the potential for dehalogenation (loss of the bromine atom) during the reduction. Catalytic hydrogenation with palladium on carbon (Pd/C) is a very effective method for nitro group reduction but can sometimes lead to dehalogenation. commonorganicchemistry.com

To avoid this, alternative, milder reducing agents are often preferred. These include:

Metals in acidic media: Iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are classic and effective reagents for this transformation. evitachem.com

Tin(II) chloride (SnCl2): This is another mild reducing agent that is often used for the selective reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Hydrazine (B178648) hydrate (B1144303) (N2H4·H2O): In the presence of a catalyst like Raney nickel or palladium on carbon, hydrazine can be a selective reducing agent. The reaction conditions can be tuned to minimize dehalogenation. nih.gov

Recent research has also focused on the development of more sophisticated catalytic systems for the chemoselective reduction of nitroarenes, including the use of copper ferrite (B1171679) nanoparticles. google.com

Table 3: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Selectivity Notes |

|---|---|---|

| H2, Pd/C | Varies | Highly efficient, but may cause dehalogenation. commonorganicchemistry.com |

| Fe, HCl | Reflux | Generally well-tolerated by halogens. evitachem.com |

| SnCl2, Ethanol (B145695) | Reflux | Mild and selective. commonorganicchemistry.com |

Advanced Synthetic Approaches and Reaction Optimization

The synthesis of highly substituted anilines like this compound can be challenging due to competing side reactions and the formation of isomeric mixtures. Advanced synthetic approaches often focus on optimizing reaction conditions and employing modern catalytic methods to enhance yield and regioselectivity.

Regioselective Synthesis Considerations

The key to a successful synthesis of this compound lies in carefully controlling the regioselectivity of the electrophilic aromatic substitution reactions. The directing effects of the substituents play a paramount role.

Amino Group (-NH2): A strongly activating, ortho-, para-director.

Methyl Group (-CH3): An activating, ortho-, para-director.

Nitro Group (-NO2): A strongly deactivating, meta-director.

Bromo Group (-Br): A deactivating, ortho-, para-director.

Let's consider a plausible synthetic route starting from 2-methylaniline (o-toluidine) :

Protection of the amino group: Acetylation of 2-methylaniline with acetic anhydride (B1165640) would yield N-acetyl-2-methylaniline. This step is crucial to moderate the reactivity of the amino group and to prevent its oxidation during nitration.

Nitration: The nitration of N-acetyl-2-methylaniline would be directed by both the acetamido and methyl groups. The acetamido group is a stronger ortho-, para-director than the methyl group. Therefore, the primary products would be N-acetyl-2-methyl-4-nitroaniline and N-acetyl-2-methyl-6-nitroaniline. To obtain the desired 3-nitro isomer, a different starting material or a more advanced regioselective nitration method would be necessary.

A more viable route might start with a precursor where the relative positions of the methyl and nitro groups are already established, such as 2-methyl-3-nitroaniline .

Bromination of 2-methyl-3-nitroaniline: In this case, the directing effects of the three substituents must be considered.

The amino group at position 1 is the most powerful activating group and directs ortho and para. The para position (position 5) is open.

The methyl group at position 2 is an ortho-, para-director.

The nitro group at position 3 is a meta-director. The strong activating effect of the amino group would overwhelmingly direct the incoming bromine to the position para to it, which is the 5-position. Therefore, the bromination of 2-methyl-3-nitroaniline is expected to be highly regioselective, yielding primarily This compound .

This highlights the importance of choosing the correct starting material and reaction sequence to achieve the desired substitution pattern.

Catalysis in this compound Synthesis

The synthesis of this compound involves several steps where catalysis is crucial for efficiency and selectivity. The synthetic route typically starts from an appropriate aniline or toluene (B28343) derivative, involving key transformations such as nitration and bromination.

In the nitration step, which introduces the nitro (-NO2) group, a mixture of concentrated nitric acid and sulfuric acid is commonly used. Here, sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active species in the electrophilic aromatic substitution reaction.

For the bromination step, if molecular bromine is used, a Lewis acid catalyst may be employed to increase the electrophilicity of the bromine. However, modern syntheses often prefer alternative brominating agents. In the context of a Sandmeyer reaction, where an amino group is converted to a bromo group, copper(I) salts such as copper(I) bromide (CuBr) are used as catalysts. masterorganicchemistry.comscribd.com This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. libretexts.org A newer approach involves using nitroxide radical compounds as catalysts in a Sandmeyer-like reaction, which can be suitable for large-scale synthesis. google.com

Industrial Scale-Up and Process Development Studies

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents numerous challenges. Process development studies focus on ensuring the reaction is safe, cost-effective, reproducible, and provides a high yield of the desired product with minimal impurities. researchgate.net For complex aromatic compounds, this involves optimizing each step of the multi-step synthesis. libretexts.org Key considerations include managing reaction thermodynamics, particularly for exothermic nitration reactions, and ensuring efficient mixing and heat transfer in large reactors. The choice of solvents and reagents is also critical, favouring those that are less hazardous, easily recoverable, and cost-efficient. google.com

Selection and Optimization of Brominating Agents (e.g., N-Bromosuccinimide)

The choice of brominating agent is a critical parameter in the synthesis of halogenated aromatic compounds. sci-hub.se While molecular bromine is a potent reagent, its use on an industrial scale is often complicated by its hazardous and corrosive nature. sci-hub.se Consequently, solid bromine carriers like N-Bromosuccinimide (NBS) are frequently preferred. sci-hub.seevitachem.com

NBS offers several advantages in an industrial setting, including being a safer, crystalline solid that is easier to handle and dose accurately. Reactions with NBS often exhibit higher selectivity, reducing the formation of over-brominated by-products. Optimizing a reaction using NBS involves adjusting the solvent, temperature, and initiator (radical or acid) to maximize the yield of this compound.

Table 1: Comparison of Common Brominating Agents

| Agent | Formula | Advantages | Disadvantages |

|---|---|---|---|

| Molecular Bromine | Br₂ | High reactivity, low cost | Hazardous liquid, corrosive, low selectivity |

Diazotization-Sandmeyer Reaction Optimization

A common route to introduce a bromine atom onto an aromatic ring is through the Sandmeyer reaction, which converts a primary aromatic amine into a halide via a diazonium salt intermediate. masterorganicchemistry.com This process involves two critical stages: diazotization and the subsequent copper-catalyzed substitution.

Diazotization : The starting aniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or HBr, at low temperatures (0–5 °C). libretexts.org Careful temperature control is paramount, as diazonium salts are unstable and can decompose rapidly at higher temperatures, leading to unwanted side reactions, primarily the formation of phenols. libretexts.org

Sandmeyer Reaction : The cold diazonium salt solution is then added to a solution of a copper(I) halide, such as copper(I) bromide (CuBr). masterorganicchemistry.com The copper(I) salt catalyzes the displacement of the diazonium group (N₂) with a bromide ion. scribd.com

Optimization studies focus on parameters such as acid concentration, reaction temperature, and the stoichiometry of the reagents to maximize yield and minimize by-product formation. google.com

Table 2: Key Optimization Parameters for the Diazotization-Sandmeyer Reaction

| Parameter | Typical Range/Condition | Reason for Optimization |

|---|---|---|

| Diazotization Temperature | 0–5 °C | Prevents premature decomposition of the unstable diazonium salt. libretexts.org |

| Acid | HCl, HBr, H₂SO₄ | The choice of acid can influence the stability and reactivity of the diazonium salt. libretexts.org |

| Catalyst | Copper(I) Bromide (CuBr) | Ensures efficient conversion of the diazonium salt to the aryl bromide. masterorganicchemistry.com |

By-product Formation and Mitigation Strategies

During electrophilic aromatic substitution reactions like nitration and bromination, the primary by-products are often positional isomers. The directing effects of the substituents already on the ring (methyl, nitro, and amino groups) dictate the position of the incoming electrophile. Incorrect reaction conditions (e.g., temperature, catalyst) can lead to a less selective reaction and a mixture of isomers.

In the Sandmeyer reaction, a common by-product is the corresponding phenol (B47542), formed if the diazonium salt reacts with water, a reaction that is accelerated by elevated temperatures. libretexts.org The detection of biaryl compounds is also characteristic of the radical mechanism of the Sandmeyer reaction. libretexts.org

Mitigation strategies are centered on strict control of reaction parameters:

Temperature Control : Maintaining low temperatures during diazotization is crucial to prevent phenol formation. libretexts.org

Stoichiometry : Precise control over the amount of nitrating or brominating agent can prevent the formation of di-substituted or other over-reacted products.

Catalyst Selection : Using selective catalysts, such as choosing NBS over molecular bromine, can improve the regioselectivity of the bromination step. sci-hub.se

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis, a robust purification strategy is essential to isolate this compound with the high degree of purity required for its use as a chemical intermediate. The choice of purification method depends on the scale of the reaction and the nature of the impurities present.

Chromatographic Purification Methods

For laboratory-scale preparations and for the analytical identification of impurities, chromatographic techniques are indispensable. researchgate.net Column chromatography is a widely used method for purifying bromo-nitro aromatic compounds. orgsyn.org

The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A mobile phase (eluent), typically a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether, is then passed through the column. orgsyn.orgrsc.org The components of the crude mixture separate based on their differential adsorption to the silica gel and solubility in the eluent. By systematically collecting fractions of the eluent and analyzing them (e.g., by thin-layer chromatography), the pure this compound can be isolated.

Table 3: Example Chromatographic Purification Conditions for Related Compounds

| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| tert-Butyl 4-bromo-3-nitrophenylcarbamate | Silica Gel | 10% Ethyl Acetate in Cyclohexane | rsc.org |

Recrystallization and Other Crystallization Techniques

Recrystallization is a fundamental and widely employed technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of a compound and its impurities in a suitable solvent at different temperatures. For the purification of this compound, a crystalline solid, recrystallization is a critical step to remove by-products from the synthesis and other contaminants. The selection of an appropriate solvent or solvent system is paramount to achieving high purity and yield.

The ideal solvent for the recrystallization of this compound should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This differential solubility allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by the formation of purified crystals upon cooling, while the impurities remain dissolved in the mother liquor.

Based on the purification of structurally similar compounds, such as other substituted nitroanilines, several solvents and solvent systems can be considered for the recrystallization of this compound. Common choices include alcohols like ethanol and methanol, as well as aqueous mixtures of these alcohols. For instance, a mixture of ethanol and water can be effective, where the compound is dissolved in hot ethanol, and water is then added as an anti-solvent to induce crystallization upon cooling. This technique is often employed for anilines and nitro compounds.

In a typical laboratory-scale recrystallization of a compound like this compound, the crude solid would be dissolved in a minimum amount of a suitable hot solvent. The hot solution would then be filtered to remove any insoluble impurities. The filtrate is then allowed to cool slowly, promoting the formation of well-defined, pure crystals. The purified crystals are subsequently collected by filtration and washed with a small amount of the cold solvent to remove any residual mother liquor containing dissolved impurities. The final product is then dried to remove any remaining solvent.

While specific research data on the recrystallization of this compound is not extensively detailed in publicly available literature, the following tables illustrate typical parameters that would be investigated and optimized in a research setting to develop a robust recrystallization protocol for this compound. These tables are based on common practices for the purification of related aromatic nitro compounds.

Table 1: Screening of Solvents for Recrystallization of this compound

| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Crystal Formation upon Cooling |

| Water | Insoluble | Low | Poor |

| Ethanol | Sparingly Soluble | High | Good |

| Methanol | Sparingly Soluble | High | Good |

| Acetone | Soluble | Very High | Poor |

| Toluene | Sparingly Soluble | High | Moderate |

| Hexane | Insoluble | Insoluble | - |

| Ethyl Acetate | Soluble | Very High | Poor |

| Ethanol/Water (1:1) | Low | High | Very Good |

Table 2: Illustrative Recrystallization Protocol and Expected Outcomes

| Parameter | Value / Description |

| Starting Material | Crude this compound |

| Purity of Crude Material | ~90% (by HPLC) |

| Recrystallization Solvent | Ethanol/Water |

| Solvent Ratio (v/v) | Optimized, e.g., 2:1 Ethanol to Water |

| Dissolution Temperature | ~78 °C (Boiling point of ethanol) |

| Cooling Protocol | Slow cooling to room temperature, then ice bath |

| Final Temperature | 0-5 °C |

| Filtration Method | Vacuum filtration |

| Washing Solvent | Cold Ethanol/Water (1:1) |

| Drying Conditions | Vacuum oven at 40-50 °C |

| Expected Yield | 80-90% |

| Expected Purity (Post-Recrystallization) | >99% (by HPLC) |

It is important to note that the optimal conditions for recrystallization, including the choice of solvent, solvent ratios, and temperature profiles, are typically determined experimentally to maximize both the purity and the recovery of the final product.

Spectroscopic and Structural Elucidation of 5 Bromo 2 Methyl 3 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 5-Bromo-2-methyl-3-nitroaniline, the structure dictates a specific pattern of signals. The aromatic region is expected to show two distinct signals for the two protons on the benzene (B151609) ring. Due to their positions relative to each other (meta-coupling), they should appear as doublets. The methyl group (CH₃) attached to the ring is expected to appear as a singlet in the upfield region. The amine (NH₂) protons typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

While specific experimental data is often found in patent literature and theses detailing syntheses involving this compound googleapis.comcore.ac.uk, the following table outlines the predicted signals based on its structure.

| Predicted ¹H NMR Data for this compound | | :--- | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | | Aromatic Proton | ~7.5 - 7.8 | Doublet (d) | ~2-3 | 1H | H-4 | | Aromatic Proton | ~7.2 - 7.5 | Doublet (d) | ~2-3 | 1H | H-6 | | Amine Protons | ~4.0 - 5.5 | Broad Singlet (br s) | - | 2H | -NH₂ | | Methyl Protons | ~2.2 - 2.5 | Singlet (s) | - | 3H | -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the lack of symmetry in this compound, all seven carbon atoms are chemically non-equivalent and are expected to produce seven distinct signals in the ¹³C NMR spectrum. The positions of these signals are influenced by the attached functional groups (-Br, -CH₃, -NO₂, -NH₂). The use of ¹³C NMR is a standard method for confirming the substitution pattern on the benzene ring for this class of compounds. core.ac.uk

The predicted chemical shifts for the carbon atoms are detailed in the table below, based on established substituent effects in benzene derivatives.

| Predicted ¹³C NMR Data for this compound | | :--- | Predicted Chemical Shift (δ, ppm) | Assignment | | Aromatic Carbon | ~148 - 152 | C-NH₂ | | Aromatic Carbon | ~145 - 149 | C-NO₂ | | Aromatic Carbon | ~130 - 135 | C-H (C-6) | | Aromatic Carbon | ~125 - 130 | C-CH₃ | | Aromatic Carbon | ~120 - 125 | C-H (C-4) | | Aromatic Carbon | ~110 - 115 | C-Br | | Methyl Carbon | ~15 - 20 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact mass and elemental composition, as well as its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of a synthesized compound. It measures the mass of a molecule with extremely high accuracy. For this compound, the molecular formula is C₇H₇BrN₂O₂. HRMS analysis would be expected to yield a molecular ion peak ([M]+ or [M+H]+) that corresponds closely to the calculated theoretical monoisotopic mass. This technique is routinely used to verify the identity of such intermediates in synthetic chemistry research. core.ac.uk

| HRMS Data for this compound | | :--- | :--- | | Molecular Formula | C₇H₇BrN₂O₂ | | Calculated Monoisotopic Mass | 229.9745 Da (for ⁷⁹Br isotope) | | | 231.9725 Da (for ⁸¹Br isotope) |

The observation of this exact mass, along with the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), provides definitive evidence for the compound's elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is commonly employed to assess the purity of a sample and confirm the identity of its components. core.ac.ukambeed.com In the analysis of this compound, a pure sample would ideally exhibit a single sharp peak in the chromatogram at a specific retention time. The mass spectrometer detector would concurrently analyze the eluting peak, and the resulting mass spectrum showing the correct molecular ion mass-to-charge ratio (m/z) would confirm the identity of the compound. This method is crucial for monitoring reaction progress and verifying the purity of the final intermediate before its use in subsequent synthetic steps.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific functional groups present in the molecule. The use of FT-IR spectroscopy is a standard procedure for the characterization of such aromatic compounds. core.ac.uk

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. These include the N-H stretching vibrations of the primary amine, the strong asymmetric and symmetric stretches of the nitro group, C-H stretches from the aromatic ring and methyl group, aromatic C=C ring stretches, and a C-Br stretch in the fingerprint region.

| Predicted IR Absorption Bands for this compound | | :--- | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | N-H Stretch | Amine | 3300 - 3500 | | C-H Stretch | Aromatic | 3000 - 3100 | | C-H Stretch | Aliphatic (Methyl) | 2850 - 3000 | | NO₂ Stretch | Asymmetric | 1510 - 1560 | | NO₂ Stretch | Symmetric | 1335 - 1385 | | C=C Stretch | Aromatic Ring | 1450 - 1600 | | C-Br Stretch | Bromoalkane | 500 - 600 |

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit distinct peaks corresponding to its functional groups. The N-H stretching vibrations of the primary amine group (–NH₂) are anticipated to appear in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region, corresponding to the asymmetric and symmetric stretching modes. The aromatic C-H stretching vibrations are expected to be observed around 3000-3100 cm⁻¹.

The nitro group (–NO₂) vibrations are key features. The asymmetric stretching vibration of the NO₂ group is expected to produce a strong absorption band in the range of 1500-1550 cm⁻¹, while the symmetric stretching vibration should appear between 1335 and 1385 cm⁻¹. The presence of a methyl group (–CH₃) would be indicated by C-H stretching and bending vibrations. The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-700 cm⁻¹.

For comparative analysis, the FT-IR and FT-Raman spectra of 2,6-dibromo-4-nitroaniline (B165464) have been studied in detail, providing insights into the vibrational assignments of substituted nitroanilines. nih.gov

Interactive Data Table: Predicted FT-IR Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (–NH₂) | Asymmetric N-H Stretch | 3400 - 3500 |

| Amine (–NH₂) | Symmetric N-H Stretch | 3300 - 3400 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Nitro (–NO₂) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (–NO₂) | Symmetric Stretch | 1335 - 1385 |

| Methyl (–CH₃) | C-H Stretch | 2850 - 2960 |

| C-Br | C-Br Stretch | 500 - 700 |

Raman Spectroscopy

Experimental Raman spectroscopic data for this compound is not available in the surveyed literature. However, Raman spectroscopy is a valuable complementary technique to FT-IR for structural elucidation. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

For this compound, the symmetric stretching of the nitro group, which may be weak in the IR spectrum, is expected to show a strong signal in the Raman spectrum. The aromatic ring vibrations are also typically strong in Raman spectra. Studies on the Raman spectra of nitroaniline isomers and other nitroaromatic molecules have shown that the positions and intensities of the Raman bands are sensitive to the substitution pattern on the benzene ring. aip.orgresearchgate.netnih.gov For instance, research on para-nitroaniline has detailed the interpretation of its Raman spectrum, including the effects of Fermi resonances. nih.gov

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Determination

However, the synthesis of this compound has been reported in a doctoral thesis, suggesting that the compound has been prepared and likely characterized. core.ac.uk Without access to the specific crystallographic information file (CIF), a detailed analysis of its three-dimensional structure is not possible.

For comparison, the crystal structure of related substituted anilines has been a subject of research, providing general insights into how different substituents affect the molecular geometry and crystal packing. aip.org

Analysis of Intermolecular Interactions and Crystal Packing

In the absence of the specific crystal structure of this compound, a discussion of its intermolecular interactions and crystal packing must be based on the expected functional groups and general principles observed in similar molecules.

The crystal structure would likely be stabilized by a network of intermolecular hydrogen bonds involving the amino group (–NH₂) as a hydrogen bond donor and the nitro group (–NO₂) as a hydrogen bond acceptor. These N-H···O interactions are a common and significant feature in the crystal packing of nitroanilines.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Methyl 3 Nitroaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict molecular properties. For molecules like 5-Bromo-2-methyl-3-nitroaniline, DFT is employed to elucidate its electronic structure, vibrational modes, and reactivity.

Geometry Optimization and Electronic Structure Calculations

The initial step in a DFT study involves geometry optimization, where the molecule's lowest energy conformation is determined. For substituted anilines, this process reveals how the various functional groups—bromo, methyl, and nitro—influence the planarity of the benzene (B151609) ring and the bond lengths and angles. Calculations on similar molecules, such as 2,6-dibromo-4-nitroaniline (B165464), have been performed using the B3LYP method with a 6-31G* basis set to obtain optimized geometries. nih.gov For this compound, a similar approach would be expected to show some deviation from perfect planarity due to steric interactions between the substituents.

The electronic structure calculations that follow geometry optimization provide a map of the electron distribution within the molecule. This is critical for understanding its chemical behavior.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Substituted Aniline (B41778) Ring

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (aromatic) | 1.38 - 1.41 | C-C-C (aromatic) | 118 - 122 |

| C-N (amino) | ~1.40 | C-C-N (amino) | ~120 |

| C-N (nitro) | ~1.48 | C-C-N (nitro) | ~119 |

| C-Br | ~1.90 | O-N-O | ~125 |

| C-C (methyl) | ~1.51 | H-N-H | ~115 |

| N-O | ~1.23 | ||

| C-H | ~1.08 | ||

| N-H | ~1.01 | ||

| Note: These are typical values for substituted anilines and are for illustrative purposes. |

Vibrational Frequency Predictions and Spectroscopic Correlation

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific functional groups and their interactions can be identified. For instance, studies on 4-methyl-3-nitrobenzoic acid, a related compound, have utilized DFT with the B3LYP/6-311++G basis set to compute vibrational frequencies. scirp.org The characteristic stretching frequencies of the N-H bonds in the amino group, the N-O bonds in the nitro group, and the C-Br bond can be precisely calculated. These theoretical predictions are often scaled to better match experimental data. nih.gov

Table 2: Representative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H) | 3400 - 3500 | Asymmetric and symmetric stretching of the amino group |

| ν(C-H) aromatic | 3000 - 3100 | Stretching of C-H bonds on the benzene ring |

| ν(C-H) methyl | 2850 - 2960 | Stretching of C-H bonds in the methyl group |

| νas(NO₂) | ~1530 | Asymmetric stretching of the nitro group |

| νs(NO₂) | ~1350 | Symmetric stretching of the nitro group |

| δ(NH₂) | ~1620 | Scissoring deformation of the amino group |

| ν(C-Br) | 600 - 700 | Stretching of the carbon-bromine bond |

| Note: These are representative frequency ranges for the specified functional groups. |

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability. researchgate.net For nitroaniline derivatives, the HOMO is typically localized on the amino group and the benzene ring, while the LUMO is concentrated around the electron-withdrawing nitro group. researchgate.net This distribution facilitates intramolecular charge transfer, a property of interest in materials science.

Table 3: Representative HOMO-LUMO Energies and Related Electronic Properties

| Property | Typical Value | Unit |

| HOMO Energy | -6.0 to -7.0 | eV |

| LUMO Energy | -2.0 to -3.0 | eV |

| HOMO-LUMO Gap | 3.0 to 4.0 | eV |

| Ionization Potential | 6.0 to 7.0 | eV |

| Electron Affinity | 2.0 to 3.0 | eV |

| Note: These values are illustrative for a substituted nitroaniline. |

Molecular Conformation and Energetic Landscape Analysis

The presence of multiple substituents on the benzene ring of this compound allows for different spatial arrangements, or conformations. Analyzing the molecule's energetic landscape reveals the relative stabilities of these conformers. This is often achieved by systematically rotating the bonds of the substituent groups (amino, nitro, and methyl) and calculating the energy at each step. Studies on other substituted anilines have shown that interactions between adjacent groups can lead to distinct energy minima, corresponding to stable conformers. aip.orgcolostate.edu For this compound, the rotation of the amino and nitro groups relative to the plane of the benzene ring would be of particular interest, as this affects the degree of electronic conjugation.

Semi-Empirical Methods for Conformational Flexibility

While DFT provides high accuracy, its computational cost can be prohibitive for exploring large conformational spaces. Semi-empirical methods, such as AM1 and PM3, offer a faster alternative for assessing conformational flexibility. researchgate.net These methods use a simplified set of mathematical approximations and parameters derived from experimental data to calculate molecular properties. researchgate.net Although less accurate than DFT, they are well-suited for initial conformational searches to identify low-energy structures, which can then be further refined using more rigorous DFT calculations. aip.org This hierarchical approach is an efficient strategy for mapping the potential energy surface of flexible molecules like this compound.

Reactivity, Derivatization, and Mechanistic Studies of 5 Bromo 2 Methyl 3 Nitroaniline

Chemical Transformations and Functional Group Interconversions

The functional groups on the aromatic ring of 5-Bromo-2-methyl-3-nitroaniline serve as handles for various chemical modifications, enabling its use as an intermediate in the synthesis of more complex molecules. evitachem.com

The nitro group is one of the most readily transformable functionalities on the this compound scaffold. Its reduction to a primary amino group is a common and crucial reaction, leading to the formation of 5-bromo-2-methylbenzene-1,3-diamine. This transformation drastically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating one. masterorganicchemistry.com

A variety of reagents can be employed for this reduction, with the choice often depending on the desired selectivity and the presence of other functional groups. wikipedia.org Catalytic hydrogenation and the use of metals in acidic media are among the most prevalent methods. masterorganicchemistry.comcommonorganicchemistry.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Description | Selectivity Notes |

|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | A common and efficient method for catalytic hydrogenation. commonorganicchemistry.com | Can sometimes lead to dehalogenation (removal of bromine). commonorganicchemistry.com |

| H₂ / Raney Nickel | An alternative catalyst for hydrogenation, often used when dehalogenation is a concern. commonorganicchemistry.com | Generally preserves aryl halides like bromine. commonorganicchemistry.com |

| Iron (Fe) / Hydrochloric Acid (HCl) | A classic and cost-effective method for nitro group reduction in acidic conditions. masterorganicchemistry.com | Generally well-tolerated by other functional groups. |

| Tin (Sn) / Hydrochloric Acid (HCl) | A traditional two-step method where the nitro group is reduced, followed by the addition of a base to neutralize the resulting ammonium (B1175870) salt. youtube.com | Effective for converting nitroarenes to anilines. masterorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | A milder reducing agent that can be used for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. masterorganicchemistry.com | Offers good functional group tolerance. |

The bromine atom on the this compound ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the ortho-nitro group, which is strongly electron-withdrawing and can stabilize the intermediate formed during the reaction. evitachem.comrsc.org This allows for the displacement of the bromide ion by various nucleophiles, providing a pathway to a diverse range of substituted aniline (B41778) derivatives. evitachem.com

Common nucleophiles that can participate in these reactions include:

Alkoxides (RO⁻) to form alkoxy derivatives.

Amines (RNH₂ or R₂NH) to introduce new amino substituents. rsc.org

Thiolates (RS⁻) to yield thioethers. rsc.org

The reaction with amines, for instance, would yield substituted 2-methyl-3-nitro-N-phenylanilines, further expanding the synthetic utility of the parent compound.

While the nitro and bromo groups are primary sites of reactivity, the amine and methyl groups can also be chemically altered.

Amine Group Reactions: The primary aromatic amine functionality can undergo several characteristic reactions. One of the most significant is diazotization, where treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) converts the amine into a diazonium salt. byjus.comlearncbse.in This diazonium intermediate is a versatile synthetic tool that can subsequently undergo various transformations, such as coupling reactions with activated aromatic rings (e.g., phenols or anilines) to form azo dyes. byjus.com The amine can also be acylated to form an amide, a reaction often used to protect the amino group or modify its electronic influence on the ring. masterorganicchemistry.com

Methyl Group Reactions: The methyl group is generally the least reactive substituent on the ring under typical conditions. Its modification usually requires more forcing conditions, such as free-radical halogenation or strong oxidation. However, the electronic nature of the ring, being heavily influenced by the nitro and amino groups, would impact the feasibility and outcome of such reactions.

Mechanistic Pathways of Key Reactions

The primary reactions involving this compound proceed through well-established mechanistic pathways.

Nucleophilic Aromatic Substitution (SNAr): The substitution of the bromine atom follows the SNAr mechanism. This is a two-step process initiated by the attack of a nucleophile at the carbon atom bearing the bromine. This step is typically rate-determining and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This stabilization provided by the nitro group is essential for the reaction to proceed. In the second, faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

Reduction of the Nitro Group: The reduction of the nitro group by metals in acidic media involves a series of single-electron transfers from the metal surface. evitachem.com The nitro group is progressively reduced through various intermediates, including nitroso and hydroxylamino species, before ultimately yielding the primary amine. wikipedia.org In catalytic hydrogenation, the reaction occurs on the surface of a metal catalyst like palladium or nickel, where molecular hydrogen is activated and added across the nitrogen-oxygen bonds of the nitro group. masterorganicchemistry.comcommonorganicchemistry.com

Substituent Effects on Reactivity and Selectivity

The reactivity of the this compound ring is a direct consequence of the electronic effects exerted by its substituents.

The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both the inductive effect and the resonance effect (-I and -R effects). quora.com This has profound consequences for the molecule's reactivity:

Activation towards Nucleophilic Substitution: As detailed in the SNAr mechanism (Section 5.2), the nitro group's ability to delocalize and stabilize a negative charge is paramount. Its presence ortho and para to a leaving group, such as the bromine in this molecule, strongly activates the ring for nucleophilic attack. quora.comrsc.org The stabilization of the Meisenheimer complex lowers the activation energy of the reaction, making the substitution feasible.

Deactivation towards Electrophilic Substitution: Conversely, the strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). quora.com It does this by pulling electron density out of the ring, making it less attractive to incoming electrophiles. While an amino group is a powerful activator, and a methyl group is a weak activator, the deactivating effect of the nitro group is dominant, making further electrophilic substitution on the ring difficult to achieve. masterorganicchemistry.comquora.com

Regiodirecting Effects of Halogen and Alkyl Substituents

The orientation of incoming electrophiles in substitution reactions on the benzene ring of this compound is determined by the combined directing effects of the existing substituents. These effects are a balance of resonance and inductive effects.

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. This increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.

Methyl Group (-CH₃): The methyl group is a weakly activating group that directs incoming electrophiles to the ortho and para positions. This is primarily due to a positive inductive effect (+I), where the alkyl group donates electron density to the ring, and hyperconjugation.

Bromo Group (-Br): Halogens like bromine are deactivating yet ortho-, para-directing. They are deactivating because their inductive effect (-I) withdraws electron density from the ring, making it less reactive towards electrophiles. However, their ability to donate a lone pair of electrons via resonance (+M effect) directs incoming electrophiles to the ortho and para positions.

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director. Both its strong inductive (-I) and resonance (-M) effects withdraw significant electron density from the aromatic ring, particularly from the ortho and para positions. This makes the meta position relatively more electron-rich and thus the preferred site for electrophilic attack.

In this compound, the positions on the ring are influenced by these competing effects. The amino group at position 1 strongly activates positions 2, 4, and 6. The methyl group at position 2 activates positions 1, 3, and 5. The nitro group at position 3 deactivates the ring and directs meta to itself (positions 1 and 5). The bromo group at position 5 deactivates the ring but directs ortho and para (positions 4 and 6). The interplay of these directing effects will determine the regioselectivity of further substitution reactions.

Formation and Reactivity of Derivatives

The functional groups on this compound provide multiple avenues for the synthesis of a wide array of derivatives. These reactions can target the amino group, the bromo substituent, or the nitro group, and can also involve cyclization to form heterocyclic systems.

The amino group can undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt is a versatile intermediate that can be converted to a variety of other functional groups through Sandmeyer and related reactions. For example, treatment with copper(I) halides can introduce chloro, or cyano groups, while reaction with potassium iodide can introduce an iodo group. nih.govlibretexts.orgmasterorganicchemistry.com

The bromine atom can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. wikipedia.orgnih.gov The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov The Buchwald-Hartwig amination enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.org

The nitro group can be reduced to an amino group using various reducing agents, such as tin or iron in the presence of hydrochloric acid, or through catalytic hydrogenation. This transformation is a key step in the synthesis of various diamino derivatives, which can then be used to construct heterocyclic rings like benzimidazoles. The synthesis of 2-substituted benzimidazoles can be achieved by the condensation of o-phenylenediamines (which can be derived from the reduction of o-nitroanilines) with aldehydes or carboxylic acids and their derivatives. nih.gov

The following table provides an overview of potential derivatization reactions for this compound based on the reactivity of its functional groups.

| Functional Group | Reaction Type | Reagents and Conditions | Potential Product Type |

| Amino (-NH₂) | Diazotization/Sandmeyer Reaction | 1. NaNO₂, HCl, 0-5 °C2. CuX (X = Cl, CN) or KI | Aryl halides, nitriles, iodides |

| Bromo (-Br) | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Biaryl compounds |

| Bromo (-Br) | Buchwald-Hartwig Amination | R-NH₂, Pd catalyst, Base | Diaryl amines |

| Nitro (-NO₂) | Reduction | Sn/HCl or Fe/HCl or H₂/Pd-C | Diamino derivatives |

| Amino & Nitro | Benzimidazole Formation (after nitro reduction) | RCHO or RCOOH | Substituted benzimidazoles |

Applications of 5 Bromo 2 Methyl 3 Nitroaniline in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

5-Bromo-2-methyl-3-nitroaniline is a valuable intermediate in multi-step synthetic sequences aimed at constructing intricate molecular architectures. The differential reactivity of its functional groups allows for selective modifications, a critical aspect in the assembly of complex target molecules. The nitro group can be readily reduced to an amine, which can then undergo a wide range of reactions, including diazotization and coupling, or amide bond formation. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of diverse aryl or heteroaryl substituents.

For instance, the related compound 2-methyl-5-nitroaniline (B49896) is utilized as an intermediate in the synthesis of dyes and organic azo pigments. guidechem.com The strategic placement of the bromo, methyl, and nitro groups in this compound offers chemists a powerful tool for regioselective synthesis, guiding the construction of complex substitution patterns on the aromatic ring. This controlled approach is essential in the synthesis of pharmacologically active compounds and other high-value organic molecules where precise structural control is paramount. The synthesis of complex molecules often involves a series of protection and deprotection steps, and the functional groups present in this compound are amenable to such strategies. mdpi.com

Precursor for Heterocyclic Compound Synthesis

The inherent functionalities of this compound make it an excellent starting material for the synthesis of a variety of heterocyclic compounds. The presence of an amino group ortho to a nitro group can be exploited in condensation reactions to form five- and six-membered heterocyclic rings. For example, reduction of the nitro group to an amine, followed by reaction with a suitable dicarbonyl compound or its equivalent, can lead to the formation of quinoxalines or other related heterocyclic systems.

Furthermore, the bromine atom can be utilized in intramolecular cyclization reactions to form fused heterocyclic systems. For example, after suitable modification of the amino group, the bromine atom can act as a leaving group in a nucleophilic aromatic substitution reaction to forge a new ring. The synthesis of various heterocyclic compounds, such as indoles and thieno[2,3-d]imidazoles, often relies on brominated precursors. iajps.comresearchgate.net The related compound 5-bromo-2-methyl-3-nitropyridine (B155815) is also a known precursor in heterocyclic synthesis. nih.govbldpharm.comsigmaaldrich.com The diverse reactivity of this compound allows for its incorporation into a wide array of heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. openmedicinalchemistryjournal.comijsrtjournal.com

A study by researchers detailed the synthesis of a Schiff base from 2-methyl-3-nitroaniline (B147196) and 5-nitrothiophene-2-carbaldehyde, highlighting the utility of the amino functionality in forming new C-N bonds and constructing larger, more complex molecules. nih.gov

Building Block in the Development of Functional Organic Materials

The unique electronic properties endowed by the nitro and bromo substituents make this compound an attractive building block for the synthesis of functional organic materials. The electron-withdrawing nature of the nitro group can influence the electronic and photophysical properties of larger conjugated systems into which this unit is incorporated. This makes it a potential component in the design of materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Advanced Analytical Techniques for Comprehensive Characterization

Thermal Analysis

Thermal analysis techniques are pivotal in determining the material's stability and phase transition behavior as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is fundamental for assessing the thermal stability and decomposition profile of 5-Bromo-2-methyl-3-nitroaniline. A typical TGA experiment would yield a curve plotting mass loss against temperature. From this, key parameters such as the onset temperature of decomposition and the temperature of maximum mass loss can be determined, providing critical information about the material's upper-temperature limit for applications.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow into or out of a sample as it is heated or cooled. This allows for the detection of thermal transitions such as melting, crystallization, and glass transitions. For this compound, a DSC analysis would reveal its melting point and any polymorphic phase transitions, which are crucial for understanding its processing and storage requirements. The enthalpy associated with these transitions can also be quantified, offering deeper insights into the energetic of the phase changes.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique similar to DSC, where the temperature difference between a sample and an inert reference is measured as a function of temperature. DTA can identify exothermic and endothermic processes, such as decomposition, melting, and crystallization. While often used in conjunction with TGA, DTA provides a sensitive measure of thermal events, complementing the mass loss data from TGA with information about the energetic nature of the transitions.

Electrical and Dielectric Characterization

The electrical and dielectric properties of a material are essential for its potential use in electronic and photonic devices. For an organic compound like this compound, these properties are influenced by its molecular structure and intermolecular interactions.

Characterization typically involves measuring the dielectric constant (permittivity) and dielectric loss as a function of frequency and temperature. These measurements provide information about the material's ability to store electrical energy and the energy dissipation within the material when subjected to an alternating electric field. The AC and DC conductivity can also be determined, shedding light on the charge transport mechanisms within the material. Such studies are vital for evaluating the potential of this compound in applications such as capacitors, insulators, or semiconductor devices. A study on the related compound 2-methyl-5-nitroaniline (B49896) (2M5NA) demonstrated how dielectric properties can be correlated with temperature and frequency to understand the material's response to electric fields. bepls.com

Micro-Hardness and Mechanical Property Assessments

The mechanical properties of a material, such as its hardness, are critical for determining its durability and suitability for various structural applications. Micro-hardness testing involves indenting the surface of the material with a known load and measuring the size of the resulting indentation. This provides a quantitative measure of the material's resistance to plastic deformation.

For a crystalline material like this compound, micro-hardness measurements can reveal information about its crystal lattice strength and intermolecular forces. The data obtained from these assessments are crucial for predicting the material's behavior under mechanical stress and for designing components with the required mechanical integrity.

Green Chemistry Principles in the Synthesis and Handling of 5 Bromo 2 Methyl 3 Nitroaniline

Environmentally Benign Synthetic Routes

Traditional synthesis of halogenated nitroaromatics often involves harsh reagents and produces significant waste. In contrast, green synthetic routes focus on higher atom economy, use of less hazardous reagents, and milder reaction conditions. For the synthesis of bromoanilines, which are precursors or structurally related to the target compound, methods have been developed that are more environmentally friendly.

One approach involves the use of copper(II) bromide (CuBr₂) as both an oxidant and a bromine source in a solvent like tetrahydrofuran (B95107) (THF). google.com This method is considered more environmentally friendly and avoids the use of elemental bromine, which is highly toxic and corrosive. Another innovative approach for producing bromo-nitroaniline intermediates, which could be adapted for 5-Bromo-2-methyl-3-nitroaniline, utilizes bromide brine solution or recovered hydrobromic acid as the brominating agent instead of elemental bromine. google.com This not only reduces costs but also facilitates the comprehensive utilization of waste streams, aligning with the principles of a circular economy. google.com In this process, an oxidizing agent, such as a chlorate (B79027) solution, is used to oxidize the bromide ions (Br⁻) to the active brominating species (Br⁺), improving the atom economy of the bromine. google.com

Catalyst-free methods under microwave irradiation have also been explored for reactions involving related structures like 7-azaindoles, suggesting a potential avenue for greener synthesis by reducing the need for metal catalysts and using alternative energy sources. nih.gov

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Related Bromoanilines

| Feature | Traditional Bromination | Greener Bromination with CuBr₂ | Greener Bromination with Recovered Bromide |

|---|---|---|---|

| Brominating Agent | Elemental Bromine (Br₂) | Copper(II) Bromide (CuBr₂) | Recovered Bromide Brine/Hydrobromic Acid |

| Solvent | Often chlorinated solvents | Tetrahydrofuran (THF) | Water |

| Byproducts | HBr, unused Br₂ | Regenerable Cu(I) | Minimal, with water as the main byproduct |

| Environmental Impact | High | Reduced pollution | Significantly reduced, utilizes waste streams |

Solvent Selection and Recycling Considerations (e.g., Ionic Liquids)

The choice of solvent is a cornerstone of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Ionic liquids (ILs) have emerged as a promising alternative due to their low vapor pressure, high thermal stability, and potential for recyclability. rsc.orgacs.org

In the context of synthesizing substituted anilines, ionic liquids can act as both the solvent and a promoter of the reaction. rsc.org For instance, the use of a chlorinated 1-hexyl-3-methylimidazolium (B1224943) ionic liquid has been shown to allow for the regeneration and recycling of the CuBr₂ catalyst used in the bromination of aniline (B41778). google.com The synthesis of ionic liquids themselves is also being refined to be more environmentally friendly, often involving a two-step process of quaternization and anion exchange. youtube.com

The unique properties of ionic liquids can also influence reaction outcomes. Their tunable nature allows for the design of task-specific ionic liquids that can enhance reaction rates and selectivity. youtube.com Research has shown that imidazolium-based ionic liquids can be effective solvents for various organic transformations, including those involved in the synthesis of complex molecules. acs.org

Table 2: Properties and Green Chemistry Advantages of Ionic Liquids

| Property | Description | Green Advantage |

|---|---|---|

| Low Vapor Pressure | Negligible evaporation at room temperature. | Reduces air pollution and worker exposure to harmful vapors. |

| High Thermal Stability | Can be used over a wide range of temperatures. | Allows for a broader operational window and potentially faster reaction rates. |

| Tunable Properties | Cations and anions can be varied to alter properties like polarity and solubility. | Can be designed to be task-specific, improving reaction efficiency and simplifying product separation. youtube.com |

Waste Minimization and Sustainability Practices

Waste minimization in the synthesis of this compound is intrinsically linked to the adoption of greener synthetic routes and solvent choices. A key principle is maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product.

The use of catalytic systems over stoichiometric reagents is a fundamental strategy for waste reduction. For example, in related syntheses, palladium-catalyzed reactions are common. nih.gov While effective, the focus is shifting towards using more abundant and less toxic metals, or even catalyst-free methods where possible. nih.gov

A significant source of waste in traditional bromination reactions is the underutilization of the bromine molecule, where only one bromine atom is incorporated into the product, and the other is lost as bromide. google.com The innovative method of using a recovered bromide source and an oxidizing agent to regenerate the active brominating species in situ is a prime example of waste minimization. google.com This approach not only prevents the loss of bromine but also addresses the issue of wastewater contamination. google.com

Furthermore, the integration of continuous flow chemistry presents another avenue for enhancing sustainability. Flow reactors can offer better control over reaction parameters, leading to higher yields, reduced side reactions, and easier scalability, all of which contribute to less waste generation compared to traditional batch processes. While specific research on the flow synthesis of this compound is not widely available, it represents a promising future direction for sustainable production.

Conclusion and Future Research Directions

Summary of Current Research Status

Research specifically focused on 5-Bromo-2-methyl-3-nitroaniline is currently in a nascent stage. The primary available information is catalog-based, providing fundamental identification details rather than extensive experimental research. The compound is identified by its chemical formula, C₇H₇BrN₂O₂, and a molecular weight of approximately 231.05 g/mol . Its structure, featuring a benzene (B151609) ring substituted with bromo, methyl, nitro, and amino groups, is well-defined in chemical databases.

The compound is commercially available, indicating its accessibility for research and synthetic applications. However, a comprehensive body of literature detailing its synthesis, reactivity, and applications is notably absent. Substituted nitroanilines, as a class, are recognized as crucial intermediates in the synthesis of dyes, pharmaceuticals, and polymers. The properties and reactivity of this compound are therefore inferred from the general behavior of related molecules, which possess a combination of electron-donating (amino, methyl) and electron-withdrawing (nitro, bromo) groups. This combination is known to impart unique electronic and chemical properties, yet specific experimental data for this particular isomer is not publicly documented.

Unexplored Reactivity and Synthetic Opportunities

The unique arrangement of functional groups on the this compound ring presents a rich field for exploring novel chemical reactions. The interplay between the ortho, para-directing amino group and the meta-directing nitro group, complicated by the steric and electronic influence of the methyl and bromo substituents, suggests that its reactivity is complex and warrants detailed investigation.

Key areas for exploration include:

Diazotization and Subsequent Reactions: The primary aromatic amine is a prime candidate for diazotization to form a highly versatile diazonium salt. This intermediate could be used in Sandmeyer, Schiemann, or Gomberg-Bachmann reactions to introduce a wide array of functionalities (e.g., -CN, -OH, -F, -Cl, aryl) at the C1 position.

Nitro Group Reduction: The selective reduction of the nitro group would yield 5-bromo-2-methylbenzene-1,3-diamine. This resulting diamine is a valuable precursor for the synthesis of heterocyclic compounds such as benzimidazoles, which are known for their pharmaceutical applications.

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond offers a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would enable the straightforward synthesis of biaryl compounds, substituted alkenes, and alkynes, significantly expanding the molecular complexity derivable from this starting material.

Nucleophilic Aromatic Substitution (SNA_r): While the ring is generally electron-rich due to the amino and methyl groups, the strong electron-withdrawing effect of the nitro group could activate the ring towards nucleophilic attack, potentially enabling the displacement of the bromide or other groups under specific conditions.

Synthetic routes to this compound itself are not well-documented. A logical approach would involve a multi-step electrophilic substitution sequence starting from a simpler precursor like o-toluidine (2-methylaniline). This would likely involve protecting the amine, followed by sequential nitration and bromination, with careful consideration of directing group effects to achieve the desired 1,2,3,5-substitution pattern. Developing an efficient and regioselective synthesis is a critical first step for enabling broader research.

Potential for Novel Material and Intermediate Development

The structural motifs present in this compound suggest its potential as a valuable building block for a variety of advanced materials and chemical intermediates.

Dye and Pigment Synthesis: Aromatic nitroanilines are foundational intermediates in the colorant industry. Through diazotization and coupling with naphthols or other activated aromatic systems, this compound could be a precursor to novel azo dyes. The specific substituents on the ring would influence the resulting color, lightfastness, and solubility properties.

Pharmaceutical and Agrochemical Intermediates: The substituted aniline (B41778) framework is a common feature in many biologically active molecules. The compound's functional groups offer multiple points for diversification, making it an attractive scaffold for generating libraries of compounds for screening in drug discovery and agrochemical development programs.

Polymer Science: Following conversion, for instance, by reducing the nitro group to a second amine, the resulting diamine could serve as a monomer for the synthesis of high-performance polymers like polyamides or polyimides. The bromo-substituent could be retained for later polymer functionalization or removed to tune the final properties of the material.

Advancements in Characterization and Computational Modeling

A significant gap in the current knowledge of this compound is the lack of comprehensive characterization data. Future research should prioritize a full spectroscopic and structural elucidation.

Essential Characterization Techniques:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the connectivity and chemical environment of each atom in the molecule.

Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups by identifying characteristic vibrational frequencies, such as N-H stretches for the amine, asymmetric and symmetric N-O stretches for the nitro group, and the C-Br stretch.

Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate molecular weight and elemental composition, while fragmentation patterns could offer further structural insights.

X-ray Crystallography: If suitable crystals can be grown, single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.

In parallel with experimental work, computational modeling offers a powerful tool to predict and understand the properties of this compound.

Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's optimized geometry, electronic structure, and frontier molecular orbitals (HOMO-LUMO). These calculations can predict spectroscopic data, helping to interpret experimental results.